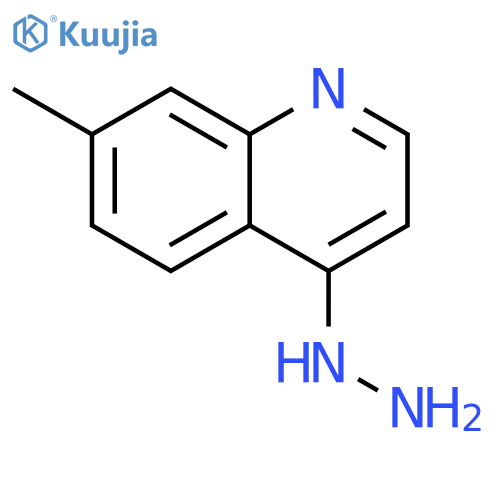

Cas no 68500-34-5 (4-hydrazinyl-7-methylquinoline)

68500-34-5 structure

商品名:4-hydrazinyl-7-methylquinoline

4-hydrazinyl-7-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Hydrazino-7-methylquinoline

- 4-hydrazinyl-7-methylquinoline

- (7-methylquinolin-4-yl)hydrazine

- 7-methyl-4-quinolylhydrazine

- 7-Methyl-chinol-4-ylhydrazin

- AKOS005169881

- EN300-110536

- 68500-34-5

- DTXSID60498469

-

- インチ: InChI=1S/C10H11N3/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7/h2-6H,11H2,1H3,(H,12,13)

- InChIKey: UCXZZGTXWNNKQI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=NC=CC(=C2C=C1)NN

計算された属性

- せいみつぶんしりょう: 173.09500

- どういたいしつりょう: 173.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 50.9Ų

じっけんとくせい

- PSA: 50.94000

- LogP: 2.60210

4-hydrazinyl-7-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-110536-0.5g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 0.5g |

$320.0 | 2023-10-27 | |

| Enamine | EN300-110536-0.1g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 0.1g |

$120.0 | 2023-10-27 | |

| Enamine | EN300-110536-5.0g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 5g |

$1240.0 | 2023-06-10 | ||

| Enamine | EN300-110536-5g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 5g |

$1240.0 | 2023-10-27 | |

| Enamine | EN300-110536-10g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 10g |

$1839.0 | 2023-10-27 | |

| Enamine | EN300-110536-2.5g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 2.5g |

$838.0 | 2023-10-27 | |

| Enamine | EN300-110536-10.0g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 10g |

$1839.0 | 2023-06-10 | ||

| Enamine | EN300-110536-1.0g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 1g |

$428.0 | 2023-06-10 | ||

| Enamine | EN300-110536-0.05g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 0.05g |

$81.0 | 2023-10-27 | |

| Enamine | EN300-110536-0.25g |

4-hydrazinyl-7-methylquinoline |

68500-34-5 | 95% | 0.25g |

$172.0 | 2023-10-27 |

4-hydrazinyl-7-methylquinoline 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

68500-34-5 (4-hydrazinyl-7-methylquinoline) 関連製品

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量